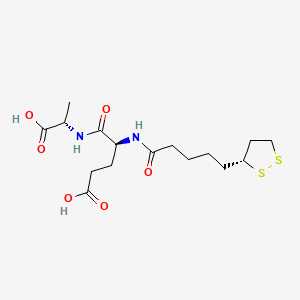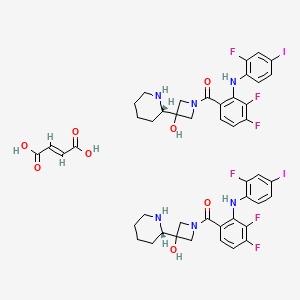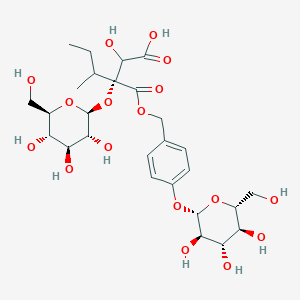
(R)-2-(4-((2-aminobutyl)amino)pyrimidin-2-yl)-4-(1-methyl-1H-pyrazol-4-yl)phenol dihydrochloride
Descripción general
Descripción
CRT0066101 is a potent inhibitor of protein kinase D (PKD), which plays a crucial role in various cellular processes, including cell proliferation, survival, and migration. This compound has shown significant potential in cancer research, particularly in targeting triple-negative breast cancer and bladder cancer .
Aplicaciones Científicas De Investigación
CRT0066101 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the role of protein kinase D in various chemical reactions and pathways.
Biology: Employed in research to understand the biological functions of protein kinase D and its role in cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating various types of cancer, including triple-negative breast cancer and bladder cancer
Industry: Utilized in the development of new drugs and therapeutic agents targeting protein kinase D.
Mecanismo De Acción
CRT0066101 exerts its effects by inhibiting the activity of protein kinase D. This inhibition disrupts various signaling pathways involved in cell proliferation, survival, and migration. The compound specifically targets the phosphorylation of key proteins, such as MYC, MAPK1/3, AKT, and YAP, leading to reduced cancer cell growth and increased apoptosis .
Análisis Bioquímico
Biochemical Properties
CRT0066101 is a potent inhibitor of PKD, with IC50 values of 1, 2, and 2.5 nM for PKD1, PKD3, and PKD2, respectively . It interacts with these enzymes, inhibiting their activity and thus affecting various biochemical reactions within the cell .
Cellular Effects
CRT0066101 has been shown to inhibit the proliferation and migration of various cancer cells, including pancreatic, colorectal, and breast cancer cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to reduce the expression of NF-κB-dependent proliferative and pro-survival proteins .
Molecular Mechanism
CRT0066101 exerts its effects at the molecular level through several mechanisms. It inhibits the activity of PKD, leading to a decrease in the phosphorylation of several cancer-driving factors, including MYC, MAPK1/3, AKT, YAP, and CDC2 . This inhibition disrupts the normal functioning of these molecules, leading to changes in gene expression and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, CRT0066101 has been shown to have long-term effects on cellular function. For instance, it has been reported to inhibit the proliferation of pancreatic cancer cells over time . Higher doses of CRT0066101 can lead to apoptosis of preosteoclasts .
Dosage Effects in Animal Models
In animal models, CRT0066101 has been shown to suppress tumor growth at a dosage of 80 mg/kg/d . A single treatment of tumor-bearing mice with CRT0066101 did not inhibit, but rather accelerated tumor growth, and reversed the therapeutic effect of anti-PD-1 .
Transport and Distribution
Given its role as a PKD inhibitor, it is likely that it interacts with various transporters or binding proteins within the cell .
Subcellular Localization
The subcellular localization of CRT0066101 is not explicitly known. Studies on PKD, the primary target of CRT0066101, indicate a striking diversity of both its signal generation and distribution and its potential for complex regulatory interactions with multiple downstream pathways, often regulating the subcellular localization of its targets .
Métodos De Preparación
The synthesis of CRT0066101 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The compound is typically synthesized in a laboratory setting using organic synthesis techniques. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and ethanol, with careful control of temperature and pH to ensure the desired product is obtained .
Análisis De Reacciones Químicas
CRT0066101 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Comparación Con Compuestos Similares
CRT0066101 is unique in its high selectivity and potency as a protein kinase D inhibitor. Similar compounds include:
CID755673: Another protein kinase D inhibitor, but with different selectivity and potency profiles.
Benzimidazole derivatives: These compounds also inhibit protein kinase D but may have different pharmacokinetic properties and therapeutic potentials
CRT0066101 stands out due to its strong inhibitory effects on multiple PKD isoforms and its demonstrated efficacy in preclinical cancer models .
Propiedades
IUPAC Name |
2-[4-[[(2R)-2-aminobutyl]amino]pyrimidin-2-yl]-4-(1-methylpyrazol-4-yl)phenol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O.2ClH/c1-3-14(19)10-21-17-6-7-20-18(23-17)15-8-12(4-5-16(15)25)13-9-22-24(2)11-13;;/h4-9,11,14,25H,3,10,19H2,1-2H3,(H,20,21,23);2*1H/t14-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYCRYGNFKDPRH-FMOMHUKBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC1=NC(=NC=C1)C2=C(C=CC(=C2)C3=CN(N=C3)C)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CNC1=NC(=NC=C1)C2=C(C=CC(=C2)C3=CN(N=C3)C)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24Cl2N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary molecular target of CRT0066101?
A1: CRT0066101 is a potent and selective inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases. [, , , , ]
Q2: Which PKD isoforms are primarily targeted by CRT0066101?
A2: CRT0066101 inhibits all three PKD isoforms: PKD1, PKD2, and PKD3. [, , , ]
Q3: How does CRT0066101 interact with PKD?
A3: CRT0066101 is a type I ATP-competitive inhibitor. It binds to the hinge region of the PKD kinase domain, preventing ATP binding and subsequent phosphorylation of downstream targets. []
Q4: What are the key structural features of CRT0066101 that contribute to its binding affinity and selectivity for PKD?
A4: CRT0066101 forms a hydrogen bond with Lys612 in the hinge region of PKD and a crucial salt bridge with Glu710. Additionally, its structure allows for favorable interactions within pocket II of the kinase domain, contributing to its selectivity. []
Q5: Can the sensitivity of PKD to CRT0066101 be modulated through genetic modifications?
A5: Yes, mutating the gatekeeper residue Met659 to phenylalanine or tyrosine increases PKD's sensitivity to CRT0066101. Conversely, mutating the hinge residue Gly664 to valine or isoleucine confers resistance. []
Q6: What are the downstream consequences of PKD inhibition by CRT0066101?
A6: PKD inhibition by CRT0066101 affects multiple downstream signaling pathways, including:
- NF-κB pathway: CRT0066101 blocks PKD-mediated NF-κB activation, reducing the expression of pro-inflammatory and pro-survival proteins. [, , , ]
- AKT/mTOR pathway: CRT0066101 can inhibit AKT phosphorylation, potentially impacting cell survival, proliferation, and metabolism. [, , ]
- MAPK/ERK pathway: CRT0066101 can interfere with MAPK/ERK signaling, affecting cell proliferation, differentiation, and survival. [, ]
- YAP/TAZ pathway: CRT0066101 can suppress YAP/TAZ activity, influencing cell proliferation, organ size control, and tumorigenesis. []
- Cell cycle regulation: CRT0066101 induces cell cycle arrest at the G2/M phase by modulating the expression and activity of cell cycle regulators like cyclin B1, CDK1, p27kip1, Cdc25C, and Chk1. [, ]
Q7: What types of cancers have been studied in relation to CRT0066101's anticancer activity?
A7: Preclinical studies have investigated the effects of CRT0066101 in various cancer types, including:
- Triple-negative breast cancer (TNBC): CRT0066101 inhibits cell proliferation, induces apoptosis, reduces tumor growth, and modulates a complex signaling network in TNBC. [, , , ]
- Bladder cancer: CRT0066101 suppresses cell proliferation and migration, induces G2/M cell cycle arrest, and inhibits tumor growth. [, ]
- Pancreatic cancer: CRT0066101 blocks cell proliferation, increases apoptosis, inhibits tumor growth, and reduces the expression of pro-survival proteins. [, , , ]
- Colorectal cancer: CRT0066101 exhibits antiproliferative activity, induces G2/M cell cycle arrest and apoptosis, inhibits AKT and ERK signaling, and suppresses NF-κB activity. []
- Prostate cancer: CRT0066101 inhibits cell migration and invasion, suppresses bone metastasis-related genes, and reduces micrometastases in mouse bone. []
Q8: Has CRT0066101 been studied in the context of non-cancer diseases?
A8: Yes, research suggests that CRT0066101 may have therapeutic potential for:
- Acute pancreatitis: CRT0066101 reduces zymogen activation, amylase secretion, and NF-κB activation, attenuating early pancreatitis events. [, ]
- Dermal fibrosis: CRT0066101 protects against inflammation-induced dermal fibrosis by reducing collagen deposition, inflammatory cell infiltration, and the expression of fibrotic markers. []
Q9: What are the main findings from in vivo studies using CRT0066101?
A9: In vivo studies have shown that CRT0066101:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B606733.png)
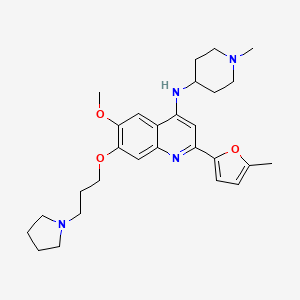
![3-(2-(azepan-1-yl)ethyl)-6-(3-fluoropropyl)benzo[d]thiazol-2(3H)-one hydrochloride](/img/structure/B606738.png)

![6-methoxy-2-(5-methylfuran-2-yl)-N-[(1-methylpiperidin-4-yl)methyl]-7-(3-pyrrolidin-1-ylpropoxy)quinolin-4-amine](/img/structure/B606744.png)
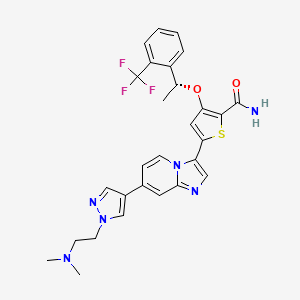
![4-[4-(Cyclopentyloxy)quinolin-2-yl]benzene-1,2-diol](/img/structure/B606751.png)
